molecular formula C19H25N3O4 B2515382 Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate CAS No. 2411635-94-2

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B2515382
CAS No.: 2411635-94-2
M. Wt: 359.426
InChI Key: BFVPSJXQYCJEKC-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C19H25N3O4 and a molecular weight of 359.43 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of isoquinoline derivatives with hydrazine and di-tert-butyl dicarbonate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is used in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is unique due to its specific isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-isoquinolin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)21-22(17(24)26-19(4,5)6)15-8-7-13-9-10-20-12-14(13)11-15/h7-12H,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPSJXQYCJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CN=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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